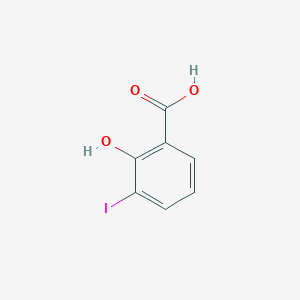

2-Hydroxy-3-iodobenzoic acid

Description

Contextualization within Halogenated Benzoic Acid Derivatives

2-Hydroxy-3-iodobenzoic acid belongs to the broader class of halogenated benzoic acid derivatives. These are compounds in which one or more hydrogen atoms on the benzene (B151609) ring of benzoic acid have been replaced by halogens (fluorine, chlorine, bromine, or iodine). Halogenation is a common strategy in medicinal chemistry and materials science to modify the physical, chemical, and biological properties of a parent molecule. mdpi.comgoogle.com The introduction of a halogen atom can influence a molecule's lipophilicity, electronic distribution, and metabolic stability.

Within this class, this compound is specifically an iodinated derivative of salicylic (B10762653) acid (2-hydroxybenzoic acid). The presence of the iodine atom, a large and polarizable halogen, distinguishes it from its chlorinated and brominated counterparts. Research has shown that the nature of the halogen substituent can significantly impact the biological potency of benzoic acid derivatives; for instance, in some series of compounds, antibacterial activity increases with the size of the halogen atom. nih.gov These derivatives are often explored as intermediates in organic synthesis, where the halogen can serve as a leaving group or a handle for cross-coupling reactions. Studies on halogenated benzoic acids have highlighted their potential in the development of novel antibacterial agents and other therapeutic compounds. mdpi.comgoogle.comscispace.com

The following table provides a comparison of this compound with related benzoic acid derivatives.

| Property | This compound | Salicylic Acid (2-Hydroxybenzoic acid) | 2-Iodobenzoic Acid | 5-Chloro-2-hydroxy-3-iodobenzoic acid |

| Molecular Formula | C₇H₅IO₃ | C₇H₆O₃ | C₇H₅IO₂ | C₇H₄ClIO₃ |

| Molar Mass ( g/mol ) | 264.02 | 138.12 | 248.02 | 300.45 |

| Key Substituents | -OH at C2, -I at C3 | -OH at C2 | -I at C2 | -OH at C2, -I at C3, -Cl at C5 |

| Structural Notes | An iodinated derivative of salicylic acid. | The parent compound for salicylates. | Lacks the hydroxyl group, reducing polarity compared to this compound. | A di-halogenated derivative with both chlorine and iodine. |

Significance of Hydroxyl and Iodine Substituents in Chemical Research

The chemical behavior and research significance of this compound are largely dictated by the interplay between its hydroxyl (-OH) and iodine (-I) substituents attached to the aromatic ring.

The hydroxyl group is a strongly activating, ortho-, para-directing substituent in electrophilic aromatic substitution reactions. msu.edu Its presence significantly increases the electron density of the aromatic ring through resonance. In the context of biological systems, the hydroxyl group is a potent hydrogen bond donor and acceptor, a property that is critical for molecular recognition and binding to the active sites of enzymes and receptors. solubilityofthings.com This ability to form hydrogen bonds can stabilize the interaction between the compound and its biological target.

The iodine substituent , in contrast, is an electron-withdrawing group through inductive effects, which decreases the electron density of the ring. This electronic influence makes the carboxylic acid group more acidic compared to its non-halogenated parent, salicylic acid. fiveable.me In medicinal chemistry, the introduction of iodine can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes. mdpi.com Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic region. This interaction can contribute to the binding affinity and specificity of the molecule for a biological target. In synthetic chemistry, the carbon-iodine bond is relatively weak, making iodine a good leaving group in nucleophilic substitution and a key participant in various palladium-catalyzed cross-coupling reactions. evitachem.comacs.org

| Substituent | Electronic Effect | Role in Reactivity & Interactions |

| Hydroxyl (-OH) | Electron-donating (resonance), activating, ortho/para-directing. msu.edu | Can be oxidized; acts as a hydrogen bond donor/acceptor, crucial for binding to biological targets. solubilityofthings.com |

| Iodine (-I) | Electron-withdrawing (inductive). | Increases acidity of the carboxylic acid; participates in halogen bonding; serves as a leaving group in substitution and coupling reactions. evitachem.com |

| Carboxylic Acid (-COOH) | Electron-withdrawing, meta-directing. fiveable.me | Defines the compound as an acid; site for esterification and other reactions. evitachem.com |

Historical Overview of Research Trajectories

The research trajectory of this compound is intertwined with the broader history of salicylic acid and its derivatives, as well as the expanding use of halogenated compounds in organic synthesis and medicinal chemistry. Early research on benzoic acid derivatives focused on understanding the fundamental principles of electrophilic aromatic substitution and the effects of substituents on acidity. msu.edufiveable.me

The journey of this specific compound can be seen as an extension of the vast body of work on salicylic acid, a compound with well-established anti-inflammatory properties. biosynth.com Scientists have long pursued the synthesis of salicylic acid derivatives to enhance or modify its biological activity. The introduction of a halogen, such as iodine, represents a strategic modification aimed at altering properties like lipophilicity and target binding.

In organic synthesis, the development of metal-catalyzed cross-coupling reactions in the latter half of the 20th century provided a major impetus for studying iodo-aromatic compounds. The carbon-iodine bond is particularly suitable for reactions like the Suzuki and Stille couplings, making compounds like this compound valuable as building blocks for constructing more complex molecular architectures.

More recently, research has shifted towards exploring the specific biological activities of halogenated compounds. Studies have investigated derivatives of iodobenzoic acids for their potential as antimicrobial and anticancer agents. mdpi.comevitachem.com For example, research into acylhydrazones derived from iodobenzoic acids has shown that the iodine substituent can be favorable for antimicrobial activity, including against resistant strains like MRSA. mdpi.com This contemporary focus highlights a research trajectory moving from a fundamental synthetic intermediate to a molecule of interest for targeted therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLHEOAOXSHXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00487054 | |

| Record name | 2-Hydroxy-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00487054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-79-6 | |

| Record name | 2-Hydroxy-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00487054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2 Hydroxy 3 Iodobenzoic Acid and Its Derivatives

Classical and Contemporary Synthetic Strategies

The preparation of 2-Hydroxy-3-iodobenzoic acid often begins with salicylic (B10762653) acid (2-hydroxybenzoic acid), leveraging the directing effects of the hydroxyl and carboxyl groups to guide the introduction of an iodine substituent onto the aromatic ring.

Direct Iodination Approaches

Direct iodination stands as the most common and straightforward method for synthesizing iodinated hydroxybenzoic acids. This approach relies on electrophilic aromatic substitution, where an iodinating agent reacts directly with a salicylic acid substrate.

A prevalent method involves the use of iodine monochloride (ICl) as the iodinating agent, often in a solvent like glacial acetic acid. orgsyn.orgsmolecule.com The reaction of salicylic acid with iodine monochloride in acetic acid, followed by the addition of water and heating, can lead to iodinated products. orgsyn.org For instance, a detailed procedure for the synthesis of 2-hydroxy-3,5-diiodobenzoic acid involves dissolving salicylic acid in glacial acetic acid, adding a solution of iodine monochloride in the same solvent, and then heating the mixture to around 80°C. orgsyn.org

Alternatively, a combination of molecular iodine (I₂) and an oxidizing agent can be used to generate the electrophilic iodine species in situ. smolecule.com Common oxidizing agents for this purpose include nitric acid or potassium iodate (B108269) in an acidic medium. smolecule.com The regioselectivity of these direct iodination reactions is heavily influenced by the directing effects of the existing hydroxyl and carboxylic acid groups on the salicylic acid ring.

Table 1: Comparison of Direct Iodination Reagents

| Reagent System | Substrate | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Iodine Monochloride (ICl) | Salicylic Acid | Glacial Acetic Acid | Heating to ~80°C | 2-Hydroxy-3,5-diiodobenzoic acid | orgsyn.org |

| I₂ / Nitric Acid (HNO₃) | 2-Hydroxybenzoic Acid | Not Specified | Not Specified | 3-Iodo-2-hydroxybenzoic acid | |

| I₂ / Potassium Iodate | Salicylic Acid | Acidic Medium | Heating | 3-Hydroxy-2-iodobenzoic acid | smolecule.com |

Multi-step Synthesis from Precursors (e.g., Iodination of Salicylic Acid Derivatives)

Multi-step syntheses offer greater control over regioselectivity, particularly when specific isomers are desired or when the substrate is sensitive to the conditions of direct iodination. These routes often involve the use of protecting groups or start from pre-functionalized precursors.

One sophisticated strategy is directed ortho-metalation. This technique provides enhanced regiocontrol and typically involves:

Protection: The carboxylic acid group of salicylic acid is first protected, commonly as a methyl ester.

Metalation: The protected substrate is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78°C).

Iodination: The resulting metalated intermediate is quenched with an iodine electrophile.

Deprotection: The protecting group is removed via hydrolysis to regenerate the carboxylic acid, yielding the final product.

Another multi-step approach involves the synthesis of hydrazide derivatives. In this method, methyl esters of iodobenzoic acids are reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazides. evitachem.commdpi.com These hydrazides can then undergo further condensation reactions with various aldehydes to produce a diverse range of acylhydrazone derivatives. evitachem.commdpi.com This pathway is particularly useful for creating libraries of related compounds starting from a common iodinated intermediate. mdpi.com For example, the synthesis begins with the conversion of methyl 2-iodobenzoate (B1229623) to 2-iodobenzoic acid hydrazide, which then serves as a building block for more complex molecules. mdpi.com

Patented industrial processes also showcase multi-step routes, such as the synthesis of 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoic acid methyl ester. google.com This process involves the iodination of a pre-existing substituted precursor, methyl 4-acetamido-5-chloro-2-hydroxybenzoate, using benzyltrimethylammonium (B79724) dichloroiodate in a mixed solvent system. google.com

Green Chemistry and Sustainable Synthetic Protocols

In line with the growing emphasis on environmental sustainability, synthetic protocols for this compound and its derivatives are being developed that minimize waste, avoid harsh reagents, and reduce energy consumption.

Solvent-Free Synthesis Techniques (e.g., Mechanochemical Methods)

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, represents a significant advance in solvent-free synthesis. semanticscholar.org This technique can lead to higher yields in shorter reaction times while eliminating the need for volatile organic solvents. While direct mechanochemical synthesis of this compound is not widely documented, the successful synthesis of its derivatives, such as acylhydrazones, using this method has been reported. semanticscholar.org The preparation of iodobenzoic acid acylhydrazones has been achieved through both neat grinding (NG) and liquid-assisted grinding (LAG) in a vibrational ball mill. semanticscholar.org The synthesis of 3-benzyl-2-hydroxybenzoic acid via ball-milling of 2-hydroxybenzoic acid and benzyl (B1604629) bromide with potassium carbonate also demonstrates the applicability of this solvent-free approach to related structures, achieving a 70% yield in two hours.

Aqueous-Phase Synthesis and Mild Reaction Conditions

Moving reactions into water is a cornerstone of green chemistry. A notable development is the use of Oxone® (a triple salt containing potassium peroxymonosulfate) in an aqueous solution for the synthesis of 2-iodosobenzoic acids (IBAs) from 2-iodobenzoic acids. mdpi.comresearchgate.net This method proceeds under mild, room-temperature conditions and avoids the formation of hazardous pentavalent iodine byproducts. mdpi.comresearchgate.net

Another innovative green approach is the use of Deep Eutectic Solvents (DESs) as both the solvent and catalyst. A DES composed of choline (B1196258) chloride and oxalic acid has been successfully employed in the synthesis of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides. nih.gov This reaction is facilitated by sonication at room temperature, achieving excellent yields (83–98%) in very short reaction times (10–15 minutes). nih.gov A key advantage is that the DES can be easily recovered and reused multiple times without a significant loss of activity. nih.gov

Table 2: Overview of Green Synthetic Protocols

| Method | Reagents/Catalyst | Conditions | Key "Green" Aspect | Product Type | Reference |

|---|---|---|---|---|---|

| Mechanochemistry | Neat/Liquid-Assisted Grinding | Vibrational Ball Mill | Solvent-free | Acylhydrazones of iodobenzoic acid | semanticscholar.org |

| Aqueous-Phase Oxidation | Oxone® | Water, Room Temperature | Aqueous solvent, mild conditions | 2-Iodosobenzoic acids | mdpi.comresearchgate.net |

| Deep Eutectic Solvent | Choline chloride/oxalic acid | Sonication, Room Temp. | Reusable solvent/catalyst | 2-hydroxy-5-iodo-benzohydrazides | nih.gov |

Catalytic Approaches in Synthesis

Catalysis offers pathways to new reactivities and improved efficiencies in the synthesis of this compound and its derivatives. These methods often involve transition metals or photoredox catalysts to achieve transformations that are difficult under classical conditions.

A prime example of a modern catalytic approach is the ruthenium-mediated photoredox iodination of salicylic acid. This method employs a ruthenium complex (Ru(bpy)₃²⁺) under blue LED irradiation to achieve direct C–H iodination. The reaction proceeds in an acetonitrile (B52724)/water solvent system with N-Iodosuccinimide (NIS) as the iodine source, yielding the iodinated product.

Transition metal catalysis, particularly with palladium and copper, is extensively used in reactions involving iodobenzoic acids, typically using them as precursors for more complex molecules.

Palladium Catalysis: A heterogeneous catalyst like 10% Palladium on carbon (Pd/C) has been used to mediate the coupling reaction of o-iodobenzoic acid with terminal alkynes to form 3-substituted isocoumarins. acs.org The Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst such as Pd(PPh₃)₄, is a robust method for reacting iodo-derivatives (like 3-iodo-2-hydroxybenzoic acid) with boronic acids to create new carbon-carbon bonds.

Copper Catalysis: Copper catalysts also facilitate the synthesis of isocoumarins from 2-iodobenzoic acid and alkynes. ias.ac.in These reactions provide a cost-effective alternative to more expensive noble metals like palladium. ias.ac.in

Table 3: Examples of Catalytic Approaches in Synthesis

| Catalyst System | Reaction Type | Substrate(s) | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Ru(bpy)₃²⁺ | Photoredox C–H Iodination | Salicylic acid, NIS | Blue LED, Acetonitrile/water | 2-Hydroxy-4-iodobenzoic acid | |

| 10% Pd/C, CuI, PPh₃ | Coupling/Cyclization | o-Iodobenzoic acid, Terminal alkyne | Ethanol (B145695) | 3-Substituted isocoumarins | acs.org |

| Pd(PPh₃)₄, Na₂CO₃ | Suzuki-Miyaura Coupling | 3-Iodo-2-hydroxybenzoic acid, Benzylboronic acid | Toluene/water | 3-Benzyl-2-hydroxybenzoic acid | |

| Copper(I) | Coupling/Esterification | 2-Bromobenzoic acid, Phenylacetylene | Not Specified | Isocoumarins | ias.ac.in |

Transition Metal-Catalyzed Functionalizations

The introduction of functional groups onto an aromatic ring with high regioselectivity is a cornerstone of modern synthetic chemistry. For this compound, transition metal catalysis offers direct and efficient pathways, primarily through C-H activation and functionalization.

Iridium-Catalyzed ortho-Iodination: A prominent method for the synthesis of this compound is the direct ortho-iodination of 2-hydroxybenzoic acid (salicylic acid). This transformation is effectively catalyzed by iridium complexes. acs.orgresearchgate.net A commonly used catalyst system involves [Cp*IrCl₂]₂. lookchem.comacs.org The reaction proceeds via a C-H activation mechanism, where the carboxylic acid moiety acts as a directing group, guiding the iodination to the adjacent ortho position. acs.orgresearchgate.net The process is typically carried out under mild conditions using an iodine source such as N-Iodosuccinimide (NIS). acs.org The use of specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be crucial for the success of this transformation, enabling high conversion and selectivity without the need for additional bases or additives. acs.orgresearchgate.net Mechanistic studies suggest the operation of an Ir(III)/Ir(V) catalytic cycle. acs.orgresearchgate.net

Copper-Catalyzed Hydroxylation: An alternative strategy involves the copper-catalyzed hydroxylation of an ortho-halobenzoic acid derivative, such as 3-iodo-2-chlorobenzoic acid. This approach falls under the umbrella of Ullmann-type C–O coupling reactions. rsc.org Various copper catalysts, including simple salts like Copper(II) acetate (B1210297) (Cu(OAc)₂) and Copper(II) hydroxide (B78521) (Cu(OH)₂), have been employed. rsc.orgrsc.orgresearchgate.net The efficiency of these reactions is often enhanced by the use of a ligand, with simple and inexpensive options like glycolic acid proving effective. researchgate.netdntb.gov.ua These reactions can be performed in aqueous solvent systems, representing a more environmentally benign approach to phenol (B47542) synthesis. dntb.gov.uaresearchgate.net The tandem reaction of o-halobenzoic acids with dichloromethane (B109758) and potassium hydroxide, catalyzed by Cu(OAc)₂, can lead to the formation of benzo[d] evitachem.comdioxin-4-ones through an in-situ hydroxylation step. rsc.orgrsc.org

| Catalytic Method | Starting Material | Catalyst System | Key Reagents & Conditions | Mechanism Highlights | Reference(s) |

| Iridium-Catalyzed ortho-Iodination | 2-Hydroxybenzoic acid | [Cp*IrCl₂]₂ | NIS, HFIP solvent, mild temperature (e.g., 40 °C), additive-free | Carboxylate-directed C-H activation, Ir(III)/Ir(V) cycle | acs.orgresearchgate.netnih.gov |

| Copper-Catalyzed Hydroxylation | o-Halobenzoic acid (e.g., 3-iodo-2-bromobenzoic acid) | Cu(OAc)₂, Cu(OH)₂ | Ligand (e.g., glycolic acid), Base (e.g., NaOH), aqueous DMSO | Ullmann-type C-O coupling | rsc.orgrsc.orgresearchgate.net |

Organocatalytic Applications

While not a direct synthesis of this compound, the applications of hypervalent iodine reagents derived from its structural isomer, 2-iodobenzoic acid, are highly relevant. These reagents, particularly 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX), have emerged as powerful and environmentally benign organocatalysts for a wide range of oxidative transformations. researchgate.netacs.orgrsc.org

These cyclic hypervalent iodine compounds are prepared by the oxidation of 2-iodobenzoic acid. mdpi.comresearchgate.net A practical synthesis method uses Oxone® (potassium hydrogen persulfate) as the oxidant in an aqueous solution, which allows for the selective preparation of IBA under mild conditions, avoiding contamination with the potentially explosive IBX. mdpi.comresearchgate.net IBX itself is a versatile and selective oxidant, though its insolubility in most common solvents can be a limitation. nsf.gov

The catalytic utility of these reagents stems from their ability to be generated in situ from 2-iodobenzoic acid in the presence of a terminal oxidant like Oxone® or m-chloroperbenzoic acid (mCPBA). researchgate.netnsf.gov This catalytic approach enhances the sustainability of processes that would otherwise require stoichiometric amounts of the heavy-metal-free oxidant. These organocatalysts are effective for numerous reactions, including the selective oxidation of alcohols to aldehydes and ketones and the oxidation of alkoxyarenes to p-quinones. rsc.orgnsf.gov

| Hypervalent Iodine Reagent | Precursor | Typical Terminal Oxidant for Catalysis | Exemplary Catalytic Application | Reference(s) |

| 2-Iodosobenzoic acid (IBA) | 2-Iodobenzoic acid | Oxone® | Selective oxidation of alkoxyarenes to p-quinones | rsc.orgmdpi.com |

| 2-Iodoxybenzoic acid (IBX) | 2-Iodobenzoic acid | Oxone®, mCPBA | Oxidation of primary and secondary alcohols to aldehydes and ketones | acs.orgnsf.gov |

| Dess-Martin Periodinane (DMP) | 2-Iodobenzoic acid | (Prepared via acetylation of IBX) | Mild oxidation of alcohols | acs.orgscispace.com |

Industrial and Scalable Production Methodologies

The transition from laboratory-scale synthesis to industrial production requires robust, efficient, and scalable methodologies. For compounds like this compound and its key intermediates, process optimization and modern manufacturing technologies are critical.

Process Optimization for Yield and Purity

On an industrial scale, the synthesis of halogenated benzoic acids and their derivatives is optimized to maximize yield and ensure high purity. For instance, in the preparation of IBX from 2-iodobenzoic acid, reaction conditions are carefully controlled. One patented method involves reacting 2-iodobenzoic acid with an aqueous solution of Oxone®, heating to 70-73 °C for a set duration, followed by controlled cooling to precipitate the product. google.com This procedure is designed for simplicity, easy product separation, and high purity, achieving >99.5% in some cases. google.com Similarly, improved methods for synthesizing iodylarenes focus on shortening reaction times while maintaining high yields (91-93%) and purities (98-99%), which allows the crude products to be used in subsequent steps without further purification. scispace.com Control over reaction temperature is also crucial for ensuring regioselectivity in iodination reactions, preventing the formation of undesired isomers. smolecule.com

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages for the production of specialty chemicals, including enhanced safety, better process control, and improved scalability. This technology is applicable to the synthesis of derivatives of this compound. For example, the synthesis of delocalized lipophilic cations derived from hydroxylated benzoic acids has been successfully transferred from batch to a continuous flow regime. nih.gov This transition resulted in improved reaction yields and shorter reaction times. nih.gov Furthermore, two-step continuous-flow setups have been developed for the synthesis of related cyclic iodonium (B1229267) salts, which often begin with the reduction of a substituted o-iodobenzoic acid. beilstein-journals.org These examples highlight the potential for applying continuous flow technology to the synthesis of this compound itself, offering a pathway to safer and more efficient large-scale production.

Synthesis of Structurally Modified Derivatives

The functional groups of this compound provide reactive handles for the synthesis of a wide array of derivatives, enabling the exploration of new chemical space for various applications.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily transformed into other moieties.

Esterification: The most common modification is esterification, where this compound reacts with an alcohol under acidic conditions to form the corresponding ester. evitachem.com This is often the first step in the synthesis of other derivatives.

Acylhydrazone Formation: The methyl ester of this compound can be reacted with hydrazine hydrate to form the corresponding hydrazide. evitachem.comsemanticscholar.org This hydrazide can then undergo a condensation reaction with various aldehydes to produce a diverse library of acylhydrazones, a class of compounds investigated for their biological activities. evitachem.comsemanticscholar.org

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol, yielding (3-iodo-2-hydroxyphenyl)methanol. This reduction can be accomplished using reagents such as borane (B79455) dimethyl sulfide (B99878) complex (BH₃SMe₂) in a solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.org

| Modification Type | Reagent(s) | Resulting Functional Group | Example Product | Reference(s) |

| Esterification | Alcohol (e.g., Methanol), Acid catalyst | Ester | Methyl 2-hydroxy-3-iodobenzoate | evitachem.com |

| Acylhydrazone Formation | 1. Hydrazine hydrate (from ester) 2. Aldehyde | Acylhydrazone | N'-substituted-2-hydroxy-3-iodobenzohydrazide | evitachem.comsemanticscholar.org |

| Reduction | Borane dimethyl sulfide complex (BH₃SMe₂) | Primary Alcohol | (3-Iodo-2-hydroxyphenyl)methanol | beilstein-journals.org |

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for synthetic modification, primarily through esterification and etherification reactions. These transformations allow for the introduction of various functionalities, which can modulate the compound's physicochemical and biological properties.

Esterification: The hydroxyl group can be acylated to form esters. This is a common strategy to protect the hydroxyl group or to introduce specific ester moieties that can act as prodrugs or alter solubility. The reaction typically involves reacting this compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

Etherification: Alkylation of the phenolic hydroxyl group yields ether derivatives. The Williamson ether synthesis is a classical method for this transformation, involving the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and reaction conditions is crucial to avoid competing reactions, such as esterification of the adjacent carboxylic acid.

While specific examples of extensive functionalization of the hydroxyl group of this compound are not broadly reported in publicly available literature, the reactivity of the phenolic hydroxyl group is well-established. For instance, the functionalization of similar phenolic acids, such as caffeic acid, with polymers like polyhydroxybutyrate (B1163853) (PHB) has been demonstrated, showcasing the potential for creating complex derivatives. nih.gov

Transformations Involving the Aryl Halide

The iodine atom on the aromatic ring of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent hydroxyl and carboxyl groups can influence the reactivity of the aryl iodide.

Suzuki-Miyaura Coupling: The iodine atom in this compound is particularly amenable to Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction with boronic acids or their esters is a powerful tool for constructing biaryl structures, which are prevalent in many biologically active molecules. nih.govnih.govacs.org The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups.

Heck Reaction: The Mizoroki-Heck reaction provides a method for the arylation of alkenes. rsc.org While specific examples with this compound are not detailed, aryl iodides are generally excellent substrates for this transformation, allowing for the synthesis of substituted stilbenes and other vinylarenes. rsc.org However, the presence of ortho-substituents, as in 2-iodobenzoic acid, can sometimes lead to lower yields due to steric hindrance or catalyst poisoning. rsc.org

Other Cross-Coupling Reactions: The aryl iodide functionality can also participate in other cross-coupling reactions, such as Sonogashira, Stille, and Buchwald-Hartwig amination reactions, further expanding the synthetic utility of this compound as a building block.

Reductive Deiodination: The iodine atom can be removed through reduction to yield 2-hydroxybenzoic acid (salicylic acid). This transformation can be achieved using various reducing agents.

The table below summarizes the key transformations involving the aryl halide of this compound.

| Reaction | Reagents & Conditions | Product Type |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., 1,4-dioxane) | Biaryl or vinyl-substituted benzoic acid |

| Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃), solvent (e.g., DMA) | Arylated alkene |

| Reductive Deiodination | Reducing agent (e.g., NaBH₄, LiAlH₄) | 2-Hydroxybenzoic acid |

Synthesis of Acylhydrazone Derivatives

Acylhydrazones are a class of compounds known for their diverse biological activities. mdpi.comnih.gov The synthesis of acylhydrazone derivatives of this compound typically involves a two-step process: formation of the corresponding hydrazide followed by condensation with an aldehyde or ketone. mdpi.comfip.org

Step 1: Synthesis of 2-Hydroxy-3-iodobenzohydrazide

The first step is the conversion of this compound or its ester derivative into the corresponding hydrazide. A common method involves reacting the methyl or ethyl ester of the acid with hydrazine hydrate in a suitable solvent like ethanol under reflux. mdpi.com The ester can be prepared from the carboxylic acid via Fischer esterification.

Step 2: Condensation to form Acylhydrazones

The resulting 2-hydroxy-3-iodobenzohydrazide is then condensed with a variety of substituted aromatic or aliphatic aldehydes or ketones. mdpi.comnih.gov This reaction is typically carried out in a protic solvent like ethanol, often with catalytic amounts of acid. nih.gov This modular approach allows for the creation of a library of acylhydrazone derivatives with diverse substituents.

The general scheme for the synthesis of acylhydrazone derivatives is presented below:

| Step | Reactants | Reagents & Conditions | Intermediate/Product |

| 1 | This compound methyl ester | Hydrazine hydrate, Ethanol, Reflux | 2-Hydroxy-3-iodobenzohydrazide |

| 2 | 2-Hydroxy-3-iodobenzohydrazide, Aldehyde/Ketone | Ethanol, catalytic acid, Reflux | 2-Hydroxy-3-iodo-N'-(alkylidene/arylidene)benzohydrazide |

Research on acylhydrazones derived from other iodobenzoic acids has shown that these compounds exhibit significant antimicrobial and anticancer activities. mdpi.com

Preparation of Cyclic Hypervalent Iodine(III) and Iodine(V) Oxidants (e.g., 2-Iodosobenzoic Acid, 2-Iodoxybenzoic Acid) from Related Precursors

2-Iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX) are highly valuable "green" oxidizing agents in organic synthesis, and they are prepared from the related precursor, 2-iodobenzoic acid. nih.govmdpi.com Although the starting material is not this compound, the synthetic routes to these important reagents are included here due to their close structural relationship and the significance of hypervalent iodine compounds.

Synthesis of 2-Iodosobenzoic Acid (IBA)

A practical and safe method for the synthesis of IBA involves the oxidation of 2-iodobenzoic acid using Oxone® (a triple salt of 2KHSO₅·KHSO₄·K₂SO₄) in an aqueous solution at room temperature. nih.govmdpi.com This method is advantageous as it avoids the use of hazardous reagents and the formation of explosive byproducts like IBX. nih.gov The reaction is often complete within a few hours, and the product can be isolated by filtration. The presence of a substituent at the 3-position (ortho to the iodine) can sterically hinder the reaction. nih.gov

Synthesis of 2-Iodoxybenzoic Acid (IBX)

IBX, a more powerful oxidant than IBA, is also synthesized by the oxidation of 2-iodobenzoic acid. A common laboratory preparation involves treating 2-iodobenzoic acid with an excess of Oxone® in water at an elevated temperature (around 70 °C). orientjchem.org Upon cooling, IBX precipitates from the reaction mixture as a white solid. It is important to note that IBX can be explosive upon impact or heating to high temperatures. orientjchem.org

The table below outlines the synthesis of these hypervalent iodine oxidants from 2-iodobenzoic acid.

| Product | Starting Material | Reagents & Conditions |

| 2-Iodosobenzoic Acid (IBA) | 2-Iodobenzoic acid | Oxone®, Water, Room Temperature |

| 2-Iodoxybenzoic Acid (IBX) | 2-Iodobenzoic acid | Oxone®, Water, ~70 °C |

These hypervalent iodine reagents, particularly IBX and its derivative Dess-Martin periodinane (DMP), are widely used for the mild and selective oxidation of alcohols to aldehydes and ketones. orientjchem.org

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 3 Iodobenzoic Acid

Reaction Pathways of Key Functional Groups

The unique arrangement of the hydroxyl, carboxylic acid, and iodo groups on the aromatic ring of 2-hydroxy-3-iodobenzoic acid allows for a diverse range of chemical transformations at each functional site.

The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid and iodine atom influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The hydroxyl group directs incoming electrophiles to the ortho and para positions, while the carboxyl and iodo groups direct to the meta positions. This interplay can lead to a mixture of products, but often, specific reaction conditions can favor one isomer. For instance, iodination of salicylic (B10762653) acid (2-hydroxybenzoic acid) using iodine monochloride or iodine with an oxidizing agent like hydrogen peroxide can yield this compound. smolecule.com The directing effects of the functional groups are crucial in determining the position of further substitution on the aromatic ring.

The iodine atom in this compound can be displaced by various nucleophiles, making it a useful precursor for synthesizing a range of substituted benzoic acid derivatives. evitachem.com These reactions often require a catalyst, such as copper, in what is known as the Ullmann condensation or related coupling reactions. This reactivity allows for the introduction of different functional groups, expanding the synthetic utility of the parent molecule.

The carboxylic acid group of this compound undergoes typical reactions of this functional group.

Esterification: It can react with alcohols in the presence of an acid catalyst to form the corresponding esters. evitachem.com

Amide Formation: Reaction with amines, often activated by coupling agents, leads to the formation of amides. evitachem.com

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These reactions provide a means to modify the carboxylic acid moiety and introduce new functionalities into the molecule.

The hydroxyl group is also a site for various chemical transformations.

Etherification: It can be converted into an ether by reaction with alkyl halides in the presence of a base.

Acylation: The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides.

Oxidation: Under certain conditions, the hydroxyl group can be oxidized.

These reactions highlight the versatility of the hydroxyl group in synthetic modifications.

Oxidative and Reductive Transformations

This compound can undergo both oxidative and reductive reactions, targeting different parts of the molecule.

Oxidative Reactions: The hydroxyl group can be oxidized to a carbonyl group, potentially leading to the formation of a quinone-type structure. The molecule itself can act as a precursor to oxidizing agents. For instance, oxidation of the related 2-iodobenzoic acid with agents like potassium bromate (B103136) or Oxone produces 2-iodoxybenzoic acid (IBX), a powerful and selective oxidizing agent. tsijournals.comorientjchem.org IBX is known for oxidizing alcohols to aldehydes and ketones. tsijournals.comorientjchem.orgresearchgate.net

Reductive Reactions: The iodine atom can be removed through reductive deiodination, yielding 2-hydroxybenzoic acid (salicylic acid). This can be achieved using various reducing agents. The carboxylic acid group can also be reduced to an alcohol as mentioned previously.

| Transformation | Reagent/Condition | Product | Reference |

| Oxidation of Hydroxyl Group | Oxidizing agents | Quinone-type structures | |

| Formation of IBX (from 2-iodobenzoic acid) | Potassium bromate or Oxone | 2-Iodoxybenzoic acid (IBX) | tsijournals.comorientjchem.org |

| Reductive Deiodination | Reducing agents | 2-Hydroxybenzoic acid | |

| Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | 2-(Hydroxymethyl)-3-iodophenol |

Mechanistic Elucidation of Reactions

The mechanisms of reactions involving this compound are often complex due to the presence of multiple functional groups. The electronic effects of these groups play a crucial role in directing the reaction pathways.

In electrophilic aromatic substitution , the hydroxyl group's strong activating and ortho-, para-directing effect, combined with the deactivating and meta-directing effects of the iodine and carboxylic acid, determines the regioselectivity. The outcome often depends on the specific electrophile and reaction conditions.

In nucleophilic substitution at the iodine center , particularly in copper-catalyzed reactions like the Ullmann condensation, the mechanism is thought to involve the formation of an organocopper intermediate. The reaction is sensitive to the nature of the nucleophile, the solvent, and the ligands on the copper catalyst.

The mechanisms of oxidation and reduction depend on the specific reagent used. For example, the oxidation of alcohols by IBX, a derivative of the closely related 2-iodobenzoic acid, is proposed to proceed through a hypervalent iodine intermediate. wikipedia.org The reaction involves ligand exchange, where the alcohol coordinates to the iodine center, followed by elimination to form the carbonyl compound. wikipedia.org

Mechanistic studies often employ techniques like kinetic analysis, isotopic labeling, and computational modeling to understand the intricate steps involved in these transformations.

Elucidation of Catalytic Cycles (e.g., Ir(III)/Ir(V) Systems)

The ortho-iodination of benzoic acids, a reaction for which this compound is a potential substrate, has been shown to proceed via an Ir(III)/Ir(V) catalytic cycle. diva-portal.orgresearchgate.net This mechanism avoids the use of harsh oxidants and proceeds under mild conditions.

A proposed catalytic cycle for the iridium-catalyzed ortho-iodination of benzoic acids is as follows:

Activation of Precatalyst: The iridium precatalyst, often a complex like [Cp*IrCl2]2, is activated.

C-H Activation: The active Ir(III) species coordinates to the carboxylic acid, which acts as a directing group, facilitating the ortho-C-H activation via a concerted metalation-deprotonation (CMD) pathway to form a five-membered iridacycle intermediate. d-nb.info

Oxidative Addition: The iridacycle then undergoes oxidative addition with an iodine source, such as N-iodosuccinimide (NIS), leading to the formation of a high-valent Ir(V) intermediate. diva-portal.orgresearchgate.net

Reductive Elimination: This Ir(V) species subsequently undergoes reductive elimination to yield the ortho-iodinated benzoic acid product and regenerate the active Ir(III) catalyst, thus closing the catalytic cycle. diva-portal.orgresearchgate.net

While this cycle has been established for benzoic acid and its derivatives, its specific application to this compound would involve the existing iodo-substituent potentially influencing the electronic and steric environment of the reaction center.

Understanding Intermediates and Transition States

The understanding of reaction intermediates and transition states for reactions involving this compound is largely inferred from studies on related molecules, particularly in the context of hypervalent iodine chemistry.

In the oxidation of alcohols by 2-iodoxybenzoic acid (IBX), a derivative of 2-iodobenzoic acid, the reaction mechanism is believed to involve a "hypervalent twist". wikipedia.org This process involves:

Ligand Exchange: The alcohol substrate first undergoes a ligand exchange with the hydroxyl group on the iodine center.

Twisting: A rearrangement, or "twist," of the hypervalent bonds then occurs, which is considered the rate-determining step. This twist properly orients the alkoxy group for the subsequent elimination. wikipedia.org

Elimination: A concerted elimination reaction then takes place through a five-membered cyclic transition state, yielding the oxidized product (an aldehyde or ketone) and reducing the hypervalent iodine species. wikipedia.org

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has been a powerful tool in modeling these transition states and explaining reactivity trends. For instance, in the oxidation of methanol (B129727) to formaldehyde (B43269) by IBX, the activation energies for the ligand exchange, hypervalent twist, and elimination steps have been calculated to be 9.1, 12.1, and 4.7 kcal/mol, respectively, supporting the hypervalent twist as the rate-determining step. wikipedia.org

Role of Endogenous Ligand Effects (e.g., Carboxylic Group in Hypervalent Iodine Chemistry)

A key feature of the reactivity of this compound and its derivatives is the role of the carboxylate group as an endogenous ligand in hypervalent iodine chemistry. mdpi.com This intramolecular coordination is crucial for the formation and reactivity of cyclic hypervalent iodine compounds derived from 2-iodobenzoic acids.

In the oxidation of 2-iodobenzoic acid to form 2-iodosobenzoic acid (IBA) and subsequently 2-iodoxybenzoic acid (IBX), the adjacent carboxylic group participates in the formation of a stable five-membered ring structure. mdpi.com This intramolecular assistance facilitates the hypervalent state of the iodine atom without the need for external ligands. mdpi.com This "endogenous ligand effect" is a well-established principle in the chemistry of ortho-iodobenzoic acids and their derivatives. mdpi.com

The presence of the hydroxyl group in this compound can further influence this effect. The hydroxyl group can participate in hydrogen bonding, potentially affecting the conformation and reactivity of the resulting hypervalent iodine species. This intramolecular hydrogen bonding, along with the endogenous ligand effect of the carboxylic acid, creates a unique chemical environment that can be exploited in the design of new reactions and catalysts.

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups. For 2-Hydroxy-3-iodobenzoic acid, the spectrum is characterized by distinct absorptions corresponding to the hydroxyl, carboxylic acid, and substituted benzene (B151609) ring moieties.

The presence of strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent carboxylic acid group significantly influences the position and shape of the O-H stretching bands. The carboxylic acid O-H stretch is expected to appear as a very broad band in the 3000–2500 cm⁻¹ region, which is a hallmark of the dimeric structure formed by carboxylic acids in the solid state. ucla.edu The phenolic O-H stretch would also be broadened and shifted due to hydrogen bonding.

The carbonyl (C=O) stretching vibration of the carboxylic acid is one of the most intense absorptions in the spectrum, typically appearing in the range of 1710–1680 cm⁻¹. Studies on related compounds, such as 2,3,5-tri-iodobenzoic acid, have identified the C=O stretching vibration around 1711 cm⁻¹. jchps.com

Vibrations associated with the aromatic ring include C=C stretching bands of medium intensity in the 1620–1550 cm⁻¹ region. The C-O stretching of the carboxylic acid and phenolic groups are expected between 1320 cm⁻¹ and 1210 cm⁻¹. Furthermore, characteristic C-H bending vibrations for the 1,2,3-trisubstituted benzene ring are anticipated in the fingerprint region below 1000 cm⁻¹. The C-I stretching vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ range.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3000 - 2500 | Very Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3200 | Broad, Medium | O-H stretch (Phenolic) |

| ~3080 | Weak | C-H stretch (Aromatic) |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1620 - 1550 | Medium | C=C stretch (Aromatic ring) |

| ~1450 | Medium | O-H in-plane bend (Carboxylic acid/Phenol) |

| 1320 - 1210 | Strong | C-O stretch (Carboxylic acid/Phenol) |

| ~920 | Broad, Medium | O-H out-of-plane bend (Carboxylic acid dimer) |

| Below 1000 | Medium to Weak | C-H out-of-plane bend (Aromatic) |

| 700 - 500 | Medium to Weak | C-I stretch |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and vibrations that cause a change in molecular polarizability are Raman active. While a dedicated Raman spectrum for this compound is not widely published, analysis of related structures like 3,5-diiodosalicylic acid and m-iodobenzoic acid complexes allows for prediction of its key features. spectrabase.comacs.org

The symmetric C=O stretching vibration, which may be weak in the IR spectrum, often produces a strong Raman band. The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are typically strong and sharp in the Raman spectrum. The C-I bond, involving a heavy and polarizable atom, is also expected to give rise to a distinct, low-frequency Raman signal. In contrast to IR spectroscopy, the O-H stretching vibrations are generally weak in Raman spectra. The complementary nature of FT-IR and Raman spectroscopy is thus crucial for a comprehensive vibrational analysis of the molecule. pharmacompass.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three protons on the aromatic ring, in addition to the acidic protons of the hydroxyl and carboxyl groups. These acidic protons typically appear as broad singlets that are exchangeable with D₂O; their chemical shifts can vary significantly with solvent and concentration.

The aromatic region will display signals for H-4, H-5, and H-6. Based on the analysis of isomers like 2-hydroxy-4-iodobenzoic acid and other substituted benzoic acids, the expected pattern can be predicted. rsc.orgchemicalbook.com

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and will appear as a doublet of doublets (dd), coupled to H-5 (³J, typical aromatic coupling) and H-4 (⁴J, smaller meta coupling). It is expected to be the most downfield of the aromatic protons.

H-4: This proton is ortho to the iodine atom and will also appear as a doublet of doublets (dd), coupled to H-5 (³J) and H-6 (⁴J).

H-5: This proton is situated between H-4 and H-6 and will appear as a triplet or, more accurately, a triplet-like doublet of doublets (t or dd), coupled to both H-4 and H-6 with similar ³J coupling constants.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | > 12.0 | broad singlet | - |

| OH | 9.0 - 11.0 | broad singlet | - |

| H-6 | 7.8 - 8.0 | dd | ³J ≈ 7-8, ⁴J ≈ 1-2 |

| H-4 | 7.6 - 7.8 | dd | ³J ≈ 7-8, ⁴J ≈ 1-2 |

| H-5 | 7.0 - 7.2 | t or dd | ³J ≈ 7-8 |

The ¹³C NMR spectrum of this compound will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the nature and position of the substituents on the benzene ring. mdpi.comchemicalbook.com

C-7 (Carboxyl Carbon): The carbonyl carbon of the carboxylic acid group will be the most downfield signal, typically appearing around 170 ppm.

C-2 (Phenolic Carbon): The carbon bearing the hydroxyl group (C-2) is expected to be significantly downfield due to the oxygen's deshielding effect, likely in the 155-160 ppm range.

C-1 (Carboxyl-bearing Carbon): This quaternary carbon will have its chemical shift influenced by both the adjacent carboxyl and hydroxyl groups.

C-3 (Iodine-bearing Carbon): The direct attachment of the heavy iodine atom causes a significant upfield shift for C-3 due to the "heavy atom effect." This is a highly characteristic feature and is expected to be the most upfield of the aromatic carbons, likely below 100 ppm. mdpi.com

C-4, C-5, C-6: These carbons will appear in the typical aromatic region (115-140 ppm), with their specific shifts determined by the combined electronic effects of the three substituents.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-7 (C=O) | 168 - 172 |

| C-2 (C-OH) | 157 - 161 |

| C-6 | 138 - 142 |

| C-4 | 129 - 133 |

| C-5 | 120 - 124 |

| C-1 | 115 - 119 |

| C-3 (C-I) | 92 - 96 |

While 1D NMR provides fundamental data, unambiguous assignment of all signals, especially in complex regions of the spectrum, often requires advanced 2D NMR experiments. youtube.com

COSY (Correlation Spectroscopy): This H-H correlation experiment would be used to confirm the connectivity of the aromatic protons. Cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their adjacent relationship and establishing the spin system. github.io

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹JCH). It would definitively link the signals of H-4, H-5, and H-6 in the ¹H spectrum to their corresponding carbon signals (C-4, C-5, and C-6) in the ¹³C spectrum. Quaternary carbons (C-1, C-2, C-3, C-7) would be absent from the HSQC spectrum, which aids in their identification. youtube.comgithub.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is crucial for connecting the different spin systems and assigning quaternary carbons. For instance, the carboxylic proton (if observed) would show a correlation to C-1 and C-7. The H-6 proton would show correlations to C-7, C-2, and C-4, providing definitive structural evidence.

Solid-State NMR (ssNMR): For studying the compound in its crystalline powder form, ssNMR would be invaluable. It can provide information about molecular packing, hydrogen bonding networks, and the presence of polymorphism (different crystalline forms), which are not observable in solution-state NMR.

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of crystalline materials, offering definitive proof of structure, conformation, and packing.

Single-Crystal X-ray Diffraction Analysis

Detailed single-crystal X-ray diffraction data for this compound itself are limited in publicly accessible literature. However, extensive crystallographic studies have been performed on its isomers, derivatives, and complexes, providing valuable predictive insights into its structural properties.

For related iodinated salicylic (B10762653) acids, the crystal structures consistently reveal planar aromatic rings. A key feature is the presence of strong intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent hydroxyl group's oxygen atom. iucr.org Computational models for this compound predict similar O–H⋯O intramolecular hydrogen bonds.

Analysis of derivatives, such as the hydrazones of 2-iodobenzoic acid, shows that they typically crystallize in common centrosymmetric space groups like P2₁/c, C2/c, and Pbca. semanticscholar.orgnih.gov The crystal structure of methyl 2-hydroxy-4-iodobenzoate, an isomer of the methyl ester of the title compound, was determined to have a monoclinic (P2₁/c) system at 90 K. iucr.org Its extended structure is layered and notably features both intramolecular and intermolecular hydrogen bonds originating from the same hydroxyl group. iucr.org

The table below summarizes crystallographic data for a closely related compound, methyl 2-hydroxy-4-iodobenzoate, which illustrates the type of structural information obtained from single-crystal XRD.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇IO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 90 K |

| Key Interaction | Intra- and intermolecular O–H⋯O hydrogen bonding |

Powder X-ray Diffraction (PXRD)

Structural Elucidation of Polymorphs and Solvates

The study of polymorphs (different crystalline forms of the same compound) and solvates (crystals containing trapped solvent molecules) is critical in pharmaceutical and materials science. For this compound, direct studies on its polymorphism are not prominent in the literature. However, research on its derivatives provides insight into its potential behavior.

A study on acylhydrazone derivatives of iodobenzoic acid identified a solvate of one compound with acetonitrile (B52724) (ACN). nih.govmdpi.com The crystal structure revealed that the 'host' molecules form channels where solvent molecules are bound, contributing to the solvate's stability at room temperature. nih.govmdpi.com

Furthermore, investigations into cocrystals of 11-Aza with halogenated salicylic acids, including 4-iodosalicylic acid, have revealed the existence of distinct polymorphs (Type-I and Type-II). mdpi.com These polymorphs exhibit different molecular packing and intermolecular interactions, such as halogen bonding, which influences their relative thermodynamic stability. mdpi.com While these findings pertain to an isomer, they highlight the potential for polymorphic behavior in iodinated salicylic acids.

Mass Spectrometry (MS) for Complex Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are essential for confirming the molecular ion, a critical step in structural validation. The presence of iodine, with its characteristic isotopic signature, makes mass spectrometry a particularly definitive technique. The technique is also used to characterize derivatives, such as those used in cytotoxicity testing and the synthesis of 2-aroylbenzofuran-3-ols.

Electronic Spectroscopy (e.g., UV-Vis Absorption)

Studies on related compounds offer comparative data. For example, iron(III) complexes of 5-iodosalicylic acid, an isomer, exhibit distinct absorption maxima in the visible region, which are dependent on the specific complex formed. researchgate.net

| Complex | λmax (nm) |

|---|---|

| [Fe(L)]⁺ | 522 |

| [Fe(L)₂]⁻ | ~499 |

| [Fe(L)₃]³⁻ | ~470 |

Note: L represents the 5-iodosalicylate ligand. Data illustrates the effect of complexation on electronic spectra.

It is generally observed that iodo-substitution on salicylic acids can lead to bathochromic shifts (shifts to longer wavelengths) in the UV-Vis spectrum.

Electrochemical Analysis

Electrochemical methods are employed to study the redox properties of molecules. While specific electrochemical data for this compound are not widely reported, studies on related molecules provide relevant insights. Hydrodynamic voltammetry has been used to monitor the rapid kinetics of the iodination of salicylic acid, demonstrating the utility of electrochemical techniques in reactions involving these compounds. isca.in This method follows the concentration of the electroactive iodine monochloride species over time to determine the reaction rate. isca.in The electrochemical behavior of 2-iodobenzoic acid, which lacks the hydroxyl group, has been studied, indicating that the oxidation potential is unexpectedly low compared to other iodobenzoic acid isomers. This is attributed to the improved conjugation in the radical cation formed upon oxidation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the spectroscopic behavior of 2-Hydroxy-3-iodobenzoic acid.

Density Functional Theory (DFT) calculations are a cornerstone for understanding the electronic structure of this compound. These computational methods solve the Schrödinger equation for the molecule, providing optimized geometries, electron density distributions, and various molecular properties that help in understanding its chemical behavior.

The electronic character of this compound is shaped by the interplay of its functional groups. The hydroxyl group (-OH) acts as an electron-donating group through resonance, while the iodine atom and the carboxylic acid group (-COOH) are electron-withdrawing, primarily through inductive effects. This substitution pattern creates a polarized aromatic system which influences the molecule's acidity and reactivity. DFT studies on similar iodinated aromatic compounds have been crucial in rationalizing their oxidation potentials and electronic properties. researchgate.net For instance, investigations into 2-iodobenzoic acid revealed that its oxidation potential is unexpectedly low compared to its 3-iodo and 4-iodo isomers, a phenomenon explained by the improved conjugation and reordering of its frontier molecular orbitals in the radical cation state. researchgate.net

A significant challenge in the theoretical modeling of iodine-containing compounds is the presence of the heavy iodine atom, which necessitates the use of specialized basis sets and the consideration of relativistic effects to achieve accurate results.

Theoretical calculations are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data.

Vibrational Frequencies: DFT calculations are also employed to compute the vibrational frequencies observed in infrared (IR) and Raman spectroscopy. tandfonline.com These calculations help in assigning the various vibrational modes of the molecule. For a molecule like this compound, characteristic frequencies would include the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxyl group, and various aromatic C-C and C-H stretching and bending modes. The hydroxyl group of a related compound, 2-hydroxy-3,5-diiodobenzoyl chloride, is expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching vibrations, with the exact frequency influenced by hydrogen bonding.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OH (hydroxyl) | 11.94 | s |

| -NH (amide) | 11.83 | s |

| -CH=N (imine) | 8.41 | s |

| Ar-H (iodinated ring) | 8.15 | d |

| Ar-H (brominated ring) | 7.94 | t |

| Ar-H (iodinated ring) | 7.76–7.70 | m |

| Ar-H (brominated ring) | 7.68–7.63 | m |

| Ar-H (brominated ring) | 7.44 | t |

| Ar-H (iodinated ring) | 6.84 | d |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for estimating the chemical reactivity and kinetic stability of a molecule. researchgate.netdergipark.org.tr A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity. researchgate.netnih.gov

In molecules like this compound, the HOMO is typically associated with the electron-rich parts of the molecule and is the site of electrophilic attack, while the LUMO is associated with the electron-poor regions and is susceptible to nucleophilic attack. dergipark.org.tr DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. preprints.orgresearchgate.net For example, in a study on novel indazole derivatives, the HOMO-LUMO energy gap was used to indicate molecular hardness and softness. nih.gov Similarly, for iodinated salicylhydrazone derivatives, DFT calculations were used to investigate electronic properties, with the HOMO-LUMO energy gap indicating electronic reactivity. preprints.org While specific calculations for this compound are not detailed in the provided sources, analysis of related benzoic acid derivatives shows HOMO-LUMO gaps typically in the range of 8 to 10 eV, depending on the substituents. dergipark.org.tr

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |

|---|---|---|---|

| Benzoic acid | -10.1358 | -0.5335 | 9.6023 |

| 2-hydroxybenzoic acid | -9.5180 | -0.5114 | 9.0066 |

| 2-methylbenzoic acid | -10.0681 | -0.6635 | 9.4046 |

| 2-chlorobenzoic acid | -9.5955 | -0.7119 | 8.8836 |

| 2-nitrobenzoic acid | -10.8299 | -1.5403 | 9.2896 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and dynamic behavior of this compound, including its preferred conformations and interactions with other molecules.

The conformational preferences of this compound are largely dictated by the steric and electronic interactions between its substituents. Theoretical calculations on the parent compound, 2-hydroxybenzoic acid (salicylic acid), predict a planar conformation to be the most stable. researchgate.net This planarity is stabilized by a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid group. researchgate.net Theoretical calculations for 2-hydroxybenzoic acid have identified a low-energy conformer where the carboxyl group is coplanar with the phenyl ring. researchgate.net It is highly probable that this compound adopts a similar planar conformation. Computational models for this compound predict intramolecular hydrogen bonding, with O–H⋯O bond lengths estimated to be around 2.05–2.53 Å.

In the solid state and in solution, this compound can engage in various intermolecular interactions that influence its physical properties and crystal packing. The primary interactions include:

Hydrogen Bonding: The carboxylic acid and hydroxyl groups are excellent hydrogen bond donors and acceptors. In the solid state, it is expected that these molecules will form dimers through hydrogen bonding between their carboxylic acid groups, a common motif for carboxylic acids. Further hydrogen bonding involving the hydroxyl groups can lead to extended networks.

Halogen Bonding: The iodine atom on the aromatic ring can act as a halogen bond donor, interacting with Lewis basic sites (e.g., oxygen or nitrogen atoms) on adjacent molecules. This type of interaction is recognized as a significant force in directing the crystal packing of halogenated organic compounds and can influence the molecule's binding affinity to biological targets. researchgate.net

π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal lattice.

Studies on related N-acylhydrazone derivatives have utilized computational methods to analyze crystal packing motifs and calculate the energies of these intermolecular interactions, confirming that strong hydrogen bonds often dominate the association modes in the crystal. acs.org

Crystal Structure Prediction and Polymorphism Studies

The precise arrangement of molecules in a solid-state crystal lattice is fundamental to a material's physical properties. While experimental crystallographic data for this compound is limited, computational methods offer a viable path to predict its crystal structure and explore potential polymorphism.

Crystal Structure Prediction: Crystal structure prediction (CSP) methodologies, such as those employing evolutionary algorithms, can be used to determine the most energetically favorable packing arrangements of molecules. acs.org For a molecule like this compound, these calculations would typically involve:

Conformational Analysis: Identifying the low-energy conformations of the isolated molecule. For this compound, this would focus on the orientation of the carboxylic acid and hydroxyl groups.

Energy Minimization: Packing these conformers into various crystallographic space groups and minimizing the lattice energy. acs.org Computational models predict the likelihood of strong intramolecular hydrogen bonding between the adjacent hydroxyl and carboxylic acid groups. This interaction is a dominant feature in related salicylic (B10762653) acid derivatives.

Intermolecular interactions are also critical in defining the crystal structure. Key predicted interactions would include:

O–H⋯O Hydrogen Bonds: Forming dimers or chains between the carboxylic acid groups of adjacent molecules.

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen on neighboring molecules.

Polymorphism Studies: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. While no specific polymorphs of this compound have been reported, computational studies can predict the existence of virtual polymorphs with small energy differences. acs.org In studies of related compounds, such as certain acylhydrazones, analyses have suggested that observed structural variations are more likely due to minor conformational adjustments rather than true conformational polymorphism. mdpi.com CSP can help identify a landscape of potential crystal structures, providing targets for experimental crystallization efforts.

Table 1: Predicted Intermolecular Interaction Geometries in this compound Crystals This table is generated based on typical values from computational models of related structures.

| Interaction Type | Donor-Acceptor Atoms | Predicted Distance (Å) | Role in Crystal Packing |

| Intramolecular Hydrogen Bond | O(hydroxyl)-H ··· O(carbonyl) | ~2.0 - 2.6 | Stabilizes molecular conformation |

| Intermolecular Hydrogen Bond | O(carboxyl)-H ··· O(carboxyl) | ~2.5 - 2.8 | Forms centrosymmetric dimers |

| Halogen Bond | C-I ··· O(carbonyl) | ~3.0 - 3.5 | Links dimers into sheets or 3D networks |

Prediction of Spectroscopic and Electrochemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in predicting and interpreting the spectroscopic and electrochemical properties of molecules.

Prediction of Spectroscopic Properties: Theoretical calculations can predict various spectra, which serve as valuable benchmarks for comparison with experimental data.

NMR Spectroscopy: Calculations can predict the 1H and 13C NMR chemical shifts. The predicted shifts for this compound would be heavily influenced by the electron-withdrawing nature of the iodine atom and the carboxylic acid group, as well as the electron-donating hydroxyl group.

Infrared (IR) Spectroscopy: Computational methods can calculate vibrational frequencies. These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations, such as the O-H stretch of the carboxylic acid and hydroxyl groups, the C=O stretch, and aromatic C-C stretching modes.

Table 2: Computationally Predicted Vibrational Frequencies for Key Functional Groups This table is illustrative of typical results from DFT calculations.

| Functional Group Vibration | Typical Predicted Wavenumber (cm-1) | Expected Experimental Feature |

| O-H Stretch (Carboxylic Acid) | ~3400-3500 (dimer) | Broad band |

| O-H Stretch (Phenolic) | ~3200-3300 | Sharp to broad band |

| C=O Stretch (Carboxylic Acid) | ~1680-1710 | Strong, sharp band |

| C-O Stretch | ~1200-1300 | Strong band |

| C-I Stretch | ~500-600 | Weak to medium band |

Prediction of Electrochemical Properties: DFT calculations can be used to predict electrochemical properties, such as oxidation and reduction potentials. researchgate.net For this compound, these calculations would focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Studies on the closely related 2-iodobenzoic acid have shown that it can be anodically oxidized to form hypervalent iodine species. researchgate.net Unexpectedly low oxidation potentials for 2-iodobenzoic acid compared to its 3-iodo and 4-iodo isomers were explained by the improved conjugation and reordering of frontier molecular orbitals in the planar radical cation formed after the initial electron removal. researchgate.net Similar computational analysis for this compound would likely predict its oxidation potential and provide insights into the mechanism of potential electrochemical reactions, such as the formation of I(III) or I(V) species. researchgate.net

Analysis of Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool that maps the electrostatic potential onto the electron density surface of a molecule. rsc.org It provides a visual representation of the charge distribution and is used to predict and rationalize the reactivity of a molecule towards electrophilic and nucleophilic attack. rsc.orgulb.ac.be

The MEP surface is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP analysis would reveal:

Negative Potential (Red): The most negative regions are expected to be located around the oxygen atoms of the carboxylic acid and hydroxyl groups. acs.org These sites are the primary centers for hydrogen bonding. ulb.ac.be

Positive Potential (Blue): The most positive potential is anticipated on the hydrogen atom of the carboxylic acid group, making it the most acidic proton. The hydrogen of the phenolic hydroxyl group would also show a positive potential.

The "Sigma-Hole": A region of positive electrostatic potential is often found on the halogen atom (iodine) along the axis of the C-I bond. This "sigma-hole" is characteristic of halogen bonding and makes the iodine atom an electrophilic site capable of interacting with nucleophiles (halogen bond acceptors) like the carbonyl oxygen of a neighboring molecule. researchgate.net

This analysis is crucial for understanding the non-covalent interactions, such as hydrogen and halogen bonds, that direct the supramolecular assembly in the solid state. acs.orgresearchgate.net By identifying the electron-rich and electron-poor regions, MEP surfaces provide fundamental insights into the molecule's structure-activity relationship. ulb.ac.be

Supramolecular Chemistry and Crystal Engineering of 2 Hydroxy 3 Iodobenzoic Acid Systems

Hydrogen Bonding Interactions

Hydrogen bonds are the most significant intermolecular forces governing the structure of 2-hydroxy-3-iodobenzoic acid systems. The presence of both a strong hydrogen bond donor (hydroxyl group) and a versatile group that can act as both donor and acceptor (carboxylic acid) allows for a variety of robust and predictable bonding motifs.

Intramolecular Hydrogen Bonding

A key structural feature of this compound is the potential for a strong intramolecular hydrogen bond between the ortho-positioned hydroxyl group and the carboxylic acid group. This interaction is characteristic of salicylic (B10762653) acid and its derivatives. This hydrogen bond involves the hydroxyl proton and one of the carboxylic oxygen atoms, forming a stable six-membered ring. While specific crystallographic data for this compound is limited, computational models and data from closely related structures confirm this interaction. For instance, in methyl 2-hydroxy-4-iodobenzoate, a related derivative, a distinct intramolecular O—H···O hydrogen bond is observed with a bond distance of 2.05 (4) Å. nih.gov Such intramolecular bonds play a crucial role in locking the molecule into a planar conformation, which influences its subsequent packing in the crystal lattice. Computational studies on this compound predict similar O–H⋯O intramolecular hydrogen bond lengths in the range of 2.05–2.53 Å.

Intermolecular Hydrogen Bonding Networks

Beyond the internal bonding, intermolecular hydrogen bonds are critical in assembling the molecules into extended networks. The carboxylic acid group is particularly important in this regard, as it readily forms strong, centrosymmetric dimers with neighboring molecules. This classic R₂(²) (8) graph set motif is a highly robust and common supramolecular synthon in carboxylic acids.